3-Methoxybutane-2-sulfonamide
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Overview
Description
3-Methoxybutane-2-sulfonamide is an organosulfur compound with the molecular formula C5H13NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a methoxy-substituted butane chain. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybutane-2-sulfonamide typically involves the reaction of 3-methoxybutane-2-amine with a sulfonyl chloride derivative under basic conditions. The reaction proceeds as follows:
Starting Materials: 3-methoxybutane-2-amine and a sulfonyl chloride (e.g., methanesulfonyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The sulfonyl chloride is added dropwise to a solution of 3-methoxybutane-2-amine in an organic solvent (e.g., dichloromethane) at low temperature (0-5°C). The mixture is then stirred at room temperature for several hours to complete the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybutane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of the sulfonamide group can yield amines or thiols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxybutane-2-sulfonamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methoxybutane-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately affecting DNA synthesis and bacterial growth . The compound may also interact with other enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfonimidates: Sulfur-containing compounds with similar structural features and applications.
Uniqueness: 3-Methoxybutane-2-sulfonamide is unique due to its specific methoxy-substituted butane chain, which may confer distinct chemical and biological properties compared to other sulfonamides. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C5H13NO3S |
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Molecular Weight |
167.23 g/mol |
IUPAC Name |
3-methoxybutane-2-sulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-4(9-3)5(2)10(6,7)8/h4-5H,1-3H3,(H2,6,7,8) |
InChI Key |
RCOFCKPYZWNZNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)S(=O)(=O)N)OC |
Origin of Product |
United States |
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